

Physical and chemical properties of Stigmasta-4,25-dien-3-one

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Compound of Interest

Compound Name: Stigmasta-4,25-dien-3-one

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Stigmasta-4,25-dien-3-one: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the physical and chemical properties of **Stigmasta-4,25-dien-3-one**, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related stigmastane derivatives is included for comparative purposes and to provide a broader context.

Physicochemical Properties

Quantitative data for **Stigmasta-4,25-dien-3-one** and the related, more extensively studied compound, Stigmasta-4,22-dien-3-one, are summarized below. It is important to note that much of the data for **Stigmasta-4,25-dien-3-one** is computed, while some experimental data exists for its isomer.

Table 1: Physical and Chemical Properties of **Stigmasta-4,25-dien-3-one** and Related Compounds

| Property | Stigmasta-4,25-dien-3-one | Stigmasta-4,22-dien-3-one |
|------------------------------|---|---|
| Molecular Formula | C ₂₉ H ₄₆ O[1] | C ₂₉ H ₄₆ O[2] |
| Molecular Weight | 410.7 g/mol (Computed) | 410.7 g/mol (Computed)[2] |
| IUPAC Name | (10R,13R,17R)-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[2] |
| CAS Number | Not Available | 20817-72-5[2] |
| Appearance | Solid (Predicted) | White to off-white solid |
| Solubility | Practically insoluble in water (Predicted) | Soluble in Ethanol (25 mg/mL) |
| XLogP3 | 8.5 (Computed) | 8.5 (Computed)[2] |
| Hydrogen Bond Donor Count | 0 (Computed) | 0 (Computed) |
| Hydrogen Bond Acceptor Count | 1 (Computed) | 1 (Computed) |
| Rotatable Bond Count | 6 (Computed) | 6 (Computed) |

Table 2: Computed Spectral Data for Stigmasta-4,22-dien-3-one

| Data Type | Details |
|---------------------|---|
| ^1H NMR | Predicted spectral data is available through computational models. |
| ^{13}C NMR | Predicted spectral data is available through computational models. |
| Mass Spectrum | Collision Cross Section: 218.5 \AA^2 ($[\text{M}+\text{H}]^+$); 204.87 \AA^2 ($[\text{M}+\text{K}]^+$)[2] |
| IR Spectrum | Data available from various spectral libraries. |

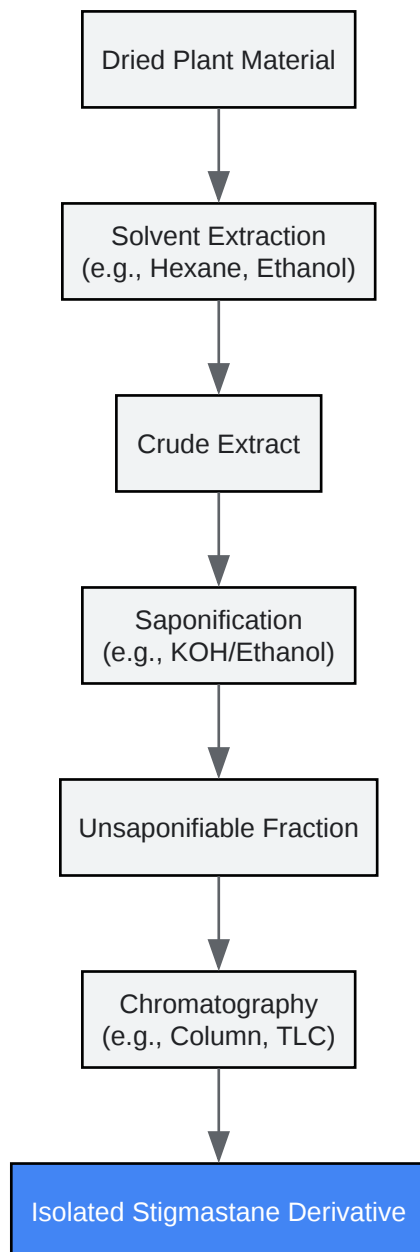
Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **Stigmasta-4,25-dien-3-one** are not readily available in the current literature. However, general methodologies for the extraction of phytosterols from plant sources and the synthesis of stigmastane derivatives can be adapted.

Isolation of Stigmastane Derivatives from Plant Material

A general workflow for the isolation of phytosterols, including stigmastane derivatives, from plant sources is outlined below. This process typically involves extraction, saponification, and purification steps.

General Workflow for Phytosterol Isolation



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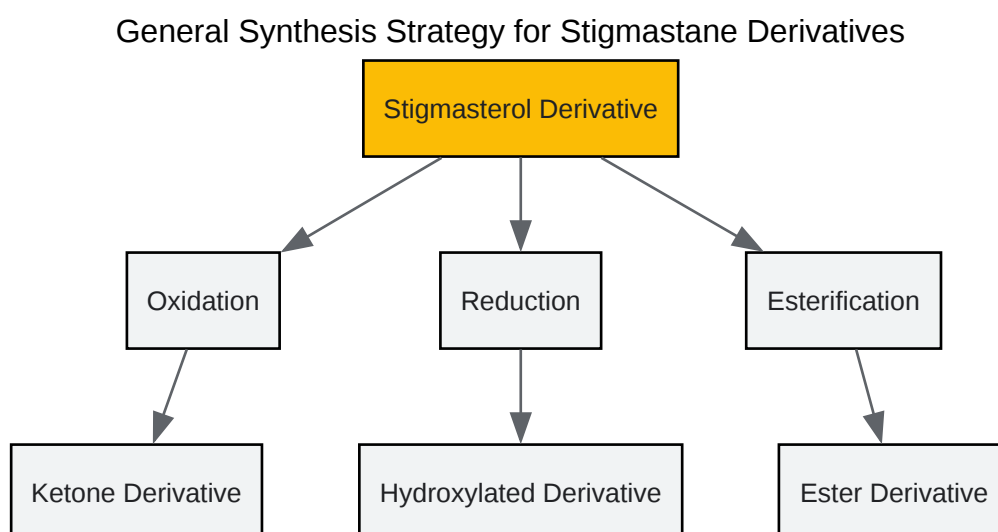
Caption: General workflow for isolating stigmastane derivatives.

Methodology:

- **Extraction:** The dried and powdered plant material is subjected to solvent extraction, typically using a non-polar solvent like hexane or a more polar solvent like ethanol, to obtain a crude extract.^{[3][4]}
- **Saponification:** The crude extract is then saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide. This process hydrolyzes any ester linkages, liberating the free sterols.^[3]
- **Isolation of Unsaponifiables:** The saponified mixture is partitioned between water and an organic solvent (e.g., diethyl ether or hexane). The organic layer, containing the unsaponifiable matter (including sterols), is collected.
- **Purification:** The unsaponifiable fraction is further purified using chromatographic techniques such as column chromatography over silica gel or preparative thin-layer chromatography (TLC) to isolate the desired stigmastane derivative.^[5]

Synthesis of Stigmastane Derivatives

The synthesis of specific stigmastane derivatives often starts from commercially available sterols like stigmasterol. The following provides a generalized approach for the chemical modification of a stigmasterol backbone.



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Caption: Synthetic routes for stigmastane derivatives.

Methodology:

This is a generalized representation. Specific synthetic protocols for **Stigmasta-4,25-dien-3-one** are not available. However, the synthesis of related stigmastane derivatives often involves:

- Oxidation: The hydroxyl group at C-3 of a precursor sterol can be oxidized to a ketone using reagents like Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$ in acetone).^[6]
- Isomerization: Double bonds within the sterol nucleus can be isomerized under acidic or basic conditions to achieve the desired dienone system.
- Side-Chain Modification: Modification of the side chain to introduce or alter double bond positions would require more complex, multi-step synthetic sequences.

Signaling Pathways

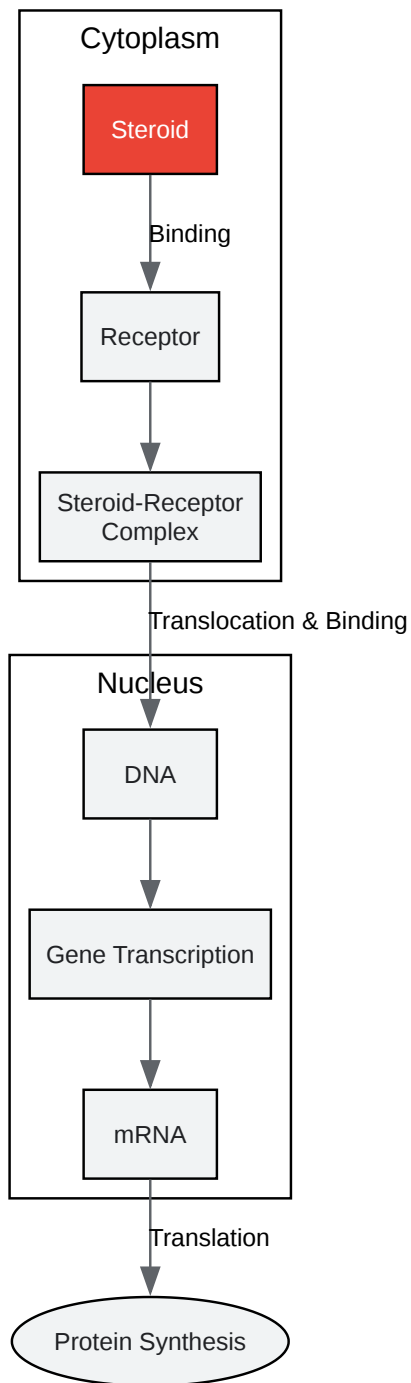
Specific signaling pathways for **Stigmasta-4,25-dien-3-one** have not been elucidated.

However, as a steroid-like molecule, it is plausible that it could interact with cellular signaling pathways in a manner similar to other steroid hormones. Steroid hormones typically exert their effects through two main pathways: a genomic pathway involving nuclear receptors and a non-genomic pathway that initiates rapid signaling cascades at the cell membrane.

Genomic Steroid Signaling Pathway

The classical genomic pathway involves the binding of the steroid to an intracellular receptor, which then acts as a transcription factor to regulate gene expression.

Genomic Steroid Signaling Pathway

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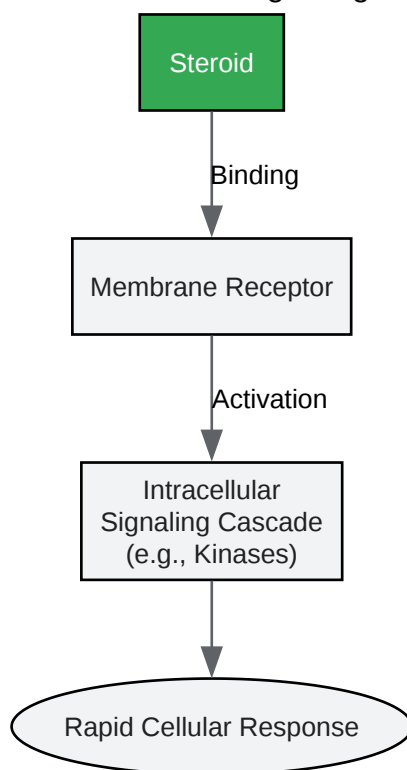
Caption: The classical genomic steroid signaling pathway.

This pathway involves the steroid molecule diffusing across the cell membrane and binding to a specific intracellular receptor, which can be located in the cytoplasm or the nucleus.[7][8] This binding event often causes a conformational change in the receptor, leading to its translocation into the nucleus if it was in the cytoplasm.[9] Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs), which in turn modulates the transcription of target genes.[8]

Non-Genomic Steroid Signaling Pathway

Steroids can also elicit rapid cellular responses through non-genomic pathways. These actions are initiated at the cell membrane and do not directly involve gene transcription.

Non-Genomic Steroid Signaling Pathway



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Caption: Overview of a non-genomic steroid signaling pathway.

In this pathway, the steroid binds to a membrane-associated receptor, which can be a G-protein coupled receptor or an ion channel.[9] This interaction triggers rapid intracellular signaling cascades, often involving second messengers and protein kinases, leading to swift changes in cellular function.[10]

Biological Activity of Stigmastane Derivatives

While specific biological activities of **Stigmasta-4,25-dien-3-one** are not well-documented, various other stigmastane derivatives have been shown to possess a range of pharmacological properties. These include anti-inflammatory, antimicrobial, and anti-neuroinflammatory activities.[11][12][13] For instance, certain stigmastane derivatives isolated from *Vernonia guineensis* have demonstrated antimicrobial activity against several bacterial and yeast species.[12][14] Additionally, polyhydric stigmastane-type steroids from *Vernonia amygdalina* have shown anti-neuroinflammatory effects in microglia cells.[11] The synthesis of novel stigmasterol derivatives has also been explored for their potential cytotoxic effects against cancer cell lines.[6]

In conclusion, while direct experimental data on **Stigmasta-4,25-dien-3-one** is limited, the information available for related stigmastane compounds provides a valuable framework for future research and drug discovery efforts. Further investigation is warranted to fully characterize the physicochemical properties and biological activities of this specific molecule.

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